

Application Notes and Protocols for IR-825 Nanoparticle Formulation and Preparation

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation and preparation of nanoparticles incorporating the near-infrared (NIR) dye **IR-825**. These nanoparticles are of significant interest for various biomedical applications, particularly in photothermal therapy (PTT) and fluorescence imaging due to **IR-825**'s strong absorbance in the NIR region.

Overview of IR-825 Nanoparticle Formulations

IR-825 can be formulated into various types of nanoparticles to enhance its stability, solubility, and tumor-targeting efficiency. The most common formulations include polymeric nanoparticles and liposomes. The choice of formulation depends on the specific application, desired release kinetics, and targeting strategy.

Table 1: Comparison of IR-825 Nanoparticle Formulation Methods and Characteristics



Formul ation Type	Prepar ation Metho d	Materi als	Particl e Size (nm)	Polydi spersit y Index (PDI)	Zeta Potenti al (mV)	Drug Loadin g Efficie ncy (%)	Encap sulatio n Efficie ncy (%)	Refere nce
Polyme ric Nanomi celles	Self- assemb ly	mPEG- PLD- IR825 conjuga te	~150	< 0.2	Negativ e	~21 (loading rate)	-	[1][2]
pH- Respon sive Polyme ric Nanopa rticles	Nanopr ecipitati on	MPPD/ PEI- PCL, IR-825, Doceta xel	~130	< 0.2	Charge-reversal from negative to positive at acidic pH	-	> 80	[3]
Liposo mes	Thin- film hydratio n and extrusio n	HSPC, Cholest erol, mPEG2 000- DSPE, IR-825	~100- 120	< 0.2	Slightly negativ e	-	> 90	[4]

Experimental Protocols

Protocol for Preparation of Self-Assembled Polymeric Nanomicelles (mPEG-PLD-IR825)

This protocol describes the synthesis of an amphiphilic polymer-dye conjugate that self-assembles into nanomicelles in an aqueous solution.[1][2]



Materials:

- mPEG-PLD (methoxypoly(ethylene glycol)-block-poly(L-aspartic acid))
- IR825-NH2 (amine-functionalized IR-825)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Dimethylformamide (DMF)
- Dialysis membrane (MWCO 3.5 kDa)
- Deionized (DI) water

Procedure:

- Dissolve mPEG-PLD, EDC, and NHS in DMF. Stir the solution for 30 minutes at room temperature to activate the carboxyl groups on the PLD block.
- Add IR825-NH₂ to the solution and stir for 24 hours in the dark at room temperature to allow for the conjugation reaction.
- Dialyze the reaction mixture against DI water for 48 hours using a dialysis membrane to remove unreacted reagents and DMF. The water should be changed every 4-6 hours.
- During dialysis, the amphiphilic mPEG-PLD-IR825 conjugate will self-assemble into nanomicelles.
- Collect the nanomicelle solution from the dialysis bag and store it at 4°C for further use.

Protocol for Preparation of pH-Responsive Polymeric Nanoparticles (Co-loading IR-825 and Docetaxel)

This protocol details the preparation of pH-responsive polymeric nanoparticles for the codelivery of **IR-825** and the chemotherapeutic drug docetaxel (DTX).[3]



Materials:

- MPPD/PEI-PCL polymer
- IR-825
- Docetaxel (DTX)
- Acetone
- Deionized (DI) water

Procedure:

- Dissolve the MPPD/PEI-PCL polymer, IR-825, and DTX in acetone.
- Add the organic solution dropwise into DI water under moderate magnetic stirring.
- Continue stirring for 2-4 hours at room temperature to allow for the complete evaporation of acetone and the formation of nanoparticles.
- The resulting nanoparticle suspension can be purified by centrifugation and resuspension in DI water to remove any unloaded drug or polymer.
- Store the purified nanoparticle suspension at 4°C.

Protocol for Preparation of IR-825 Loaded Liposomes

This protocol describes the formulation of **IR-825** loaded liposomes using the thin-film hydration method followed by extrusion.[4]

Materials:

- Hydrogenated soy phosphatidylcholine (HSPC)
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG2000-DSPE)



- IR-825
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Dissolve HSPC, cholesterol, mPEG2000-DSPE, and IR-825 in chloroform in a round-bottom flask.
- Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
- Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
- Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).
- The resulting multilamellar vesicles are then subjected to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm) to produce unilamellar liposomes of a defined size.
- Store the liposome suspension at 4°C.

Characterization Methods Particle Size and Zeta Potential

The size distribution, polydispersity index (PDI), and zeta potential of the nanoparticles should be determined by Dynamic Light Scattering (DLS).

Procedure:

- Dilute the nanoparticle suspension in DI water or PBS to an appropriate concentration.
- Transfer the diluted sample to a disposable cuvette.



- Measure the particle size and zeta potential using a DLS instrument.
- Perform measurements in triplicate and report the average values with standard deviation.

Morphology

The morphology of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM).

Procedure:

- Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
- Allow the grid to air-dry.
- Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate to enhance contrast.
- Observe the grid under a TEM to obtain images of the nanoparticles.

Drug Loading and Encapsulation Efficiency

The amount of **IR-825** loaded into the nanoparticles can be quantified using UV-Vis spectroscopy.

Procedure:

- Separate the nanoparticles from the aqueous solution containing free IR-825 by centrifugation or dialysis.
- Lyse the nanoparticles using a suitable solvent (e.g., DMSO or a mixture of chloroform and methanol) to release the encapsulated **IR-825**.
- Measure the absorbance of the solution at the characteristic wavelength of IR-825 (around 825 nm) using a UV-Vis spectrophotometer.
- Calculate the concentration of IR-825 using a standard calibration curve.
- Drug Loading Content (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100



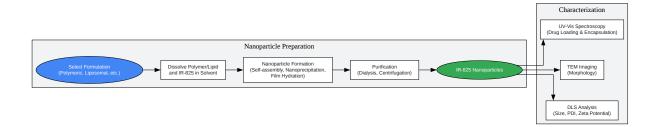


• Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

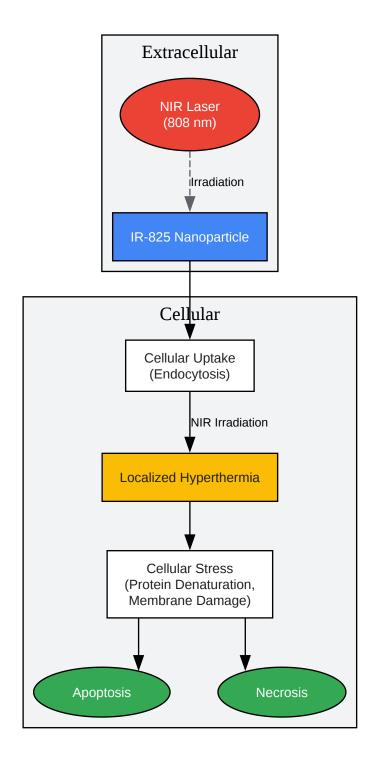
Visualizations

Experimental Workflow for Nanoparticle Preparation and Characterization









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